Product packaging for DSPE-PEG-Folate(Cat. No.:)

DSPE-PEG-Folate

Cat. No.: B13728661
M. Wt: 1258.5 g/mol
InChI Key: WMKPFLXUUODBKW-YVDOKXHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSPE-PEG-Folate is a functionalized phospholipid-polymer conjugate designed for the development of targeted nanotherapeutics, particularly liposomal drug delivery systems . It is composed of a 1,2-distearoyl- sn -glycero-3-phosphoethanolamine (DSPE) lipid anchor, a poly(ethylene glycol) (PEG) spacer, and a terminal folic acid (folate) moiety . The compound's primary research value lies in its ability to facilitate folate receptor (FR)-mediated endocytosis. Folate receptors, such as FR-α and FR-β, are overexpressed on the surface of many cancer cells, including those in ovarian, breast, and myeloid leukemias, while their presence in most normal tissues is limited . Due to its small molecular size and high binding affinity (K D ~ 0.1-1 nM for FR-α and FR-β), the folate ligand enables targeted delivery of liposomal cargoes to these pathologic cells . The lengthy PEG chain is critical as it provides steric stabilization, prolongs circulation time, and positions the folate ligand away from the liposome surface to ensure efficient binding to the folate receptor . In application, this compound is incorporated into liposome bilayers during formulation. These folate-targeted liposomes have been extensively researched for the delivery of a wide range of therapeutic and diagnostic agents. This includes chemotherapeutic drugs like doxorubicin and paclitaxel, genes, antisense oligonucleotides, and imaging agents, significantly enhancing their specific uptake into FR-positive cells in vitro and in vivo . Researchers can utilize this ligand to create targeted liposomes using standard methods such as thin-film hydration and extrusion . This compound is offered in various PEG molecular weights, including PEG2000 and PEG5000, to suit different experimental requirements . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H104N9O15P B13728661 DSPE-PEG-Folate

Properties

Molecular Formula

C63H104N9O15P

Molecular Weight

1258.5 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1

InChI Key

WMKPFLXUUODBKW-YVDOKXHJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling in Organic Solvent

This is the most commonly reported method, involving the following steps:

  • Dissolution of reactants: Folic acid is dissolved in anhydrous dimethyl sulfoxide (DMSO), often with the addition of a base such as triethylamine to deprotonate the carboxyl group and enhance reactivity.
  • Activation of folic acid: DCC and NHS are added to the folic acid solution to form the NHS-activated ester. This step is carried out under anhydrous conditions, typically at room temperature, for 12 to 18 hours.
  • Conjugation with DSPE-PEG-amine: DSPE-PEG-amine is added to the activated folic acid solution and allowed to react for an additional 4 to 12 hours under stirring and light-protected conditions.
  • Purification: The reaction mixture is subjected to removal of insoluble byproducts (e.g., dicyclohexylurea) by filtration or centrifugation. Subsequently, dialysis against saline and water removes free folic acid, DMSO, and other small molecules.
  • Lyophilization: The purified this compound conjugate is freeze-dried for storage.

Example protocol from Cintra et al. (2022):

Step Reagents and Conditions Time Notes
1 Dissolve 100 mg folic acid in 4 mL anhydrous DMSO + 50 µL triethylamine 12 h, room temp, dark Base facilitates activation
2 Add DCC and NHS (molar ratio FA:DCC:NHS = 1:1:2) 18 h, room temp, dark Formation of NHS-ester; precipitate forms
3 Filter to remove dicyclohexylurea precipitate Immediate Use 220 nm syringe filter
4 Add 400 mg DSPE-PEG (amine form) 12 h, room temp, dark Conjugation step
5 Dilute with ultrapure water, centrifuge to remove insolubles Immediate Purification step
6 Dialyze against saline (2x) and ultrapure water (3x) 48 h total Remove free folic acid and solvent
7 Freeze and lyophilize 36 h Final product storage

This method is highly reproducible and yields a purified this compound conjugate suitable for liposome formulation or nanoparticle surface modification.

Postinsertion Method for Liposome Functionalization

In some studies, this compound micelles are prepared separately and then inserted into preformed liposomes:

  • This compound is first synthesized as above and micellized in aqueous solution.
  • Preformed liposomes composed of phosphatidylcholine and cholesterol are incubated with this compound micelles at elevated temperature (e.g., 60 °C) for 1 hour to allow insertion of the conjugate into the lipid bilayer.
  • The resulting folate-targeted liposomes are purified by ultrafiltration or dialysis.

This method allows modular functionalization of liposomes and is useful for dual ligand conjugation strategies.

Thin Film Hydration Method for Liposome Preparation Incorporating this compound

This compound can be included directly in the lipid mixture during liposome preparation:

  • Lipids such as egg phosphatidylcholine, cholesterol, and this compound are dissolved in chloroform.
  • The solvent is evaporated under vacuum to form a thin lipid film.
  • The film is hydrated with aqueous buffer, followed by extrusion or sonication to form uniform liposomes.
  • The liposomes are filtered to remove large aggregates and stored at 4 °C.

This method integrates this compound into the liposome bilayer during formation, ensuring stable incorporation.

Analytical Characterization of this compound

The successful synthesis of this compound is confirmed by:

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Conditions Purification Techniques Advantages Limitations
Carbodiimide-mediated coupling Folic acid, DCC, NHS, DSPE-PEG-amine, DMSO, triethylamine Room temp, 4–18 h, dark, anhydrous Filtration, dialysis, lyophilization High yield, well-established, pure product Requires anhydrous conditions, multiple purification steps
Postinsertion into liposomes Preformed liposomes, this compound micelles 60 °C, 1 h incubation Ultrafiltration, dialysis Modular, allows dual ligand conjugation Requires preformed liposomes, temperature control needed
Thin film hydration Lipid mixture including this compound Solvent evaporation, hydration, extrusion Filtration Simple, integrates conjugate in one step Potential for heterogeneous incorporation

Chemical Reactions Analysis

Key Reagents and Their Roles

  • DCC : Activates FA carboxyl groups by forming an intermediate O-acylisourea, which reacts with NHS to stabilize the active ester .

  • NHS : Converts unstable O-acylisourea into a stable NHS ester, preventing side reactions .

  • Triethylamine : Neutralizes FA’s acidic protons, enhancing DCC/NHS reactivity .

  • DSPE-PEG-amine : Provides a nucleophilic amine group for covalent attachment to FA .

Purification and Characterization Methods

Purification :

  • Dialysis : Removes DMSO, unreacted FA, and DCU (dicyclohexylurea) using membranes with molecular weight cut-offs (MWCO) of 3.5–100 kDa .

  • Centrifugation : Eliminates insoluble byproducts (e.g., DCU) .

  • Lyophilization : Yields DSPE-PEG-FA as a stable powder .

Characterization :

TechniqueKey FindingsSource
FTIR Peaks at 1,650 cm⁻¹ (amide I) and 1,550 cm⁻¹ (amide II) confirm amide bond formation .
TLC Rf = 0.5 (CH₂Cl₂/MeOH/H₂O/AcOH, 70:30:6:1) confirms product purity .
¹H-NMR Peaks at δ 8.14 (folate aromatic protons), 3.65 (PEG), and 5.37 (cholesterol in related derivatives) .

Critical Parameters and Yield Optimization

  • Molar Ratios : Excess FA (1.5–2×) ensures complete DSPE-PEG-amine conjugation, achieving >90% encapsulation efficiency .

  • Reaction Time : Prolonged incubation (≥12 hours) maximizes NHS-FA conversion .

  • Solvent Purity : Anhydrous DMSO prevents hydrolysis of NHS esters .

  • Purification Efficiency : Dialysis against saline (pH 7.4) preserves FA’s structural integrity .

Comparative Analysis of Synthetic Approaches

StudyMethod OverviewYieldKey Advantage
Chan et al. (2007)FA activated with DCC/NHS, conjugated to DSPE-PEG-amine76.5%High reproducibility
Zhang & Yao (2012)FA-GSH-PEG-DSPE synthesis via NHS chemistry82%Enhanced FR-targeting specificity
Peres-Filho et al. (2018)Lyophilized DSPE-PEG-FA for liposomal DOX delivery90% EEOptimized for drug encapsulation

Stability and Functional Performance

  • Thermal Stability : Lyophilized DSPE-PEG-FA remains stable for >12 months at -20°C .

  • FR Binding Affinity : Dissociation constant (Kd) of 10⁻⁹ M for folate receptors, validated via competitive binding assays .

  • Drug Loading : Encapsulation efficiency of doxorubicin (DOX) reaches 94.2% in folate-targeted liposomes .

This synthesis leverages carbodiimide chemistry to achieve precise FA orientation (γ-carboxyl linkage), ensuring optimal receptor targeting. Rigorous purification and characterization protocols underpin its reliability in therapeutic applications .

Scientific Research Applications

Targeted Drug Delivery

1.1 Mechanism of Action
DSPE-PEG-Folate facilitates the targeted delivery of liposomal formulations to folate receptor-expressing cells. Upon binding to these receptors, the liposomes undergo endocytosis, allowing for the selective release of their therapeutic payload within the target cells. This mechanism significantly increases the concentration of drugs at the tumor site while reducing systemic exposure.

1.2 Case Studies

  • Doxorubicin Delivery : In a study by Saul et al., folate-targeted liposomes encapsulating doxorubicin demonstrated enhanced uptake in folate receptor-positive C6 glioma cells compared to conventional liposomes. The study reported a significant reduction in tumor growth in vivo using this targeted approach .
  • Vincristine Delivery : Qiu et al. developed lipid-polymer hybrid nanoparticles using this compound for vincristine delivery. The results indicated remarkable therapeutic effects against lymphoma with reduced systemic toxicity .

Formulation Strategies

2.1 Liposome Composition
The formulation of this compound involves combining it with other lipids such as hydrogenated soybean phosphatidylcholine and cholesterol to create stable liposomal structures. The optimal concentration of this compound is crucial for effective targeting and drug release.

2.2 Data Table: Liposome Formulation Characteristics

ComponentConcentration (%)Function
Hydrogenated Soybean PC60Lipid matrix
Cholesterol30Membrane fluidity
This compound0.5Targeting moiety
DoxorubicinVariesTherapeutic agent

Advanced Applications

3.1 Magnetoliposomes
Recent advancements have led to the development of folate-targeted PEGylated magnetoliposomes for hyperthermia treatment in cancer therapy. These systems combine magnetic properties with targeted drug delivery, enhancing therapeutic efficacy through localized heating .

3.2 Dual Targeting Systems
Innovative approaches have also explored dual targeting mechanisms using both folate and biotin to enhance delivery specificity and potency against tumors . This method capitalizes on multiple receptor pathways, potentially increasing treatment effectiveness.

Safety and Efficacy Studies

4.1 In Vivo Studies
In vivo studies have demonstrated that this compound-modified formulations exhibit lower toxicity profiles compared to non-targeted formulations. For instance, studies involving paclitaxel-loaded liposomes showed improved safety and efficacy in animal models .

4.2 Cytotoxicity Assays
Cytotoxicity assays reveal that folate-targeted formulations significantly reduce cell proliferation in folate receptor-positive cancer cell lines while sparing normal cells . This selectivity is vital for minimizing adverse effects during treatment.

Comparison with Similar Compounds

DSPE-PEG-Folate vs. Non-Targeted DSPE-PEG
Parameter This compound Non-Targeted DSPE-PEG References
Size (nm) 75 ± 10 (similar to non-targeted NPs) 73 ± 6
Surface Charge (mV) -35 ± 5 (less negative than non-targeted) -41 ± 6
Cellular Uptake 3.5-fold higher in FR+ SKOV3 cells Baseline uptake in FR- SW626 cells
In Vivo Efficacy 60% tumor growth inhibition in mice 30% inhibition (non-targeted NPs)
Drug Release Profile Controlled release (e.g., 73% at 144 h) Matched release kinetics

Key Findings :

  • Non-targeted DSPE-PEG relies on passive accumulation via the enhanced permeability and retention (EPR) effect, which is less efficient in hypovascular tumors .
This compound vs. Peptide-Modified DSPE-PEG (e.g., TR Peptide)
Parameter This compound TR Peptide-DSPE-PEG References
Target Folate receptor (FRα) CD133 (glioma stem cells)
Uptake Efficiency 2.8-fold increase in HeLa cells 2.1-fold increase in CD133+ glioma cells
Therapeutic Focus Broad-spectrum solid tumors Glioblastoma multiforme
Stability High (PEG shielding) Moderate (peptide degradation risk)

Key Findings :

  • TR peptide targets CD133, a glioma stem cell marker, but requires stringent storage conditions to prevent peptide degradation .
  • Folate targeting is more versatile, with applications in ovarian, breast, and pancreatic cancers .
This compound vs. TPGS/Folate-PEG-DSPE Co-Formulations
Parameter This compound TPGS/Folate-PEG-DSPE References
MDR Reversal Moderate (via FR targeting) High (TPGS inhibits P-glycoprotein)
Drug Loading 8.96% (MCL@this compound) 12.3% (resveratrol nanocrystals)
Cytotoxicity (IC50) 5.2 µM (U87 glioma cells) 3.8 µM (MCF-7/ADR cells)

Key Findings :

  • Co-formulating this compound with TPGS synergistically enhances cytotoxicity in MDR models by combining FR targeting and P-gp inhibition .
  • TPGS increases drug solubility but may reduce nanoparticle stability due to micelle disruption .
This compound vs. DSPE-PEG-Cholic Acid
Parameter This compound DSPE-PEG-Cholic Acid References
Target FRα Bile acid receptors (liver)
Therapeutic Application Cancer therapy Acute liver injury protection
In Vivo Efficacy 60% tumor growth inhibition 50% reduction in ALT/AST levels

Key Findings :

  • DSPE-PEG-Cholic Acid targets hepatocytes for liver-specific delivery but lacks utility in oncology .
  • Folate modification is superior for systemic tumor targeting .

Q & A

Basic: How do researchers characterize the structural integrity of DSPE-PEG-Folate conjugates?

Methodological Answer:
Structural validation requires a combination of nuclear magnetic resonance (NMR) for confirming the PEG and folate linkage to the DSPE backbone, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amine-carboxyl bonds). For quantitative analysis, high-performance liquid chromatography (HPLC) with UV-Vis detection is used to assess purity and conjugation efficiency .

Basic: What experimental methods are used to determine the molecular weight of this compound?

Methodological Answer:
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is the gold standard for precise molecular weight determination. Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) can also validate hydrodynamic radius and polydispersity, critical for assessing batch consistency .

Basic: How is folate receptor targeting specificity validated in vitro?

Methodological Answer:
Flow cytometry with folate receptor (FR)-positive and FR-negative cell lines is employed to quantify cellular uptake. Competitive binding assays using excess free folate are performed to confirm receptor-mediated internalization. Confocal microscopy further visualizes intracellular nanoparticle localization .

Basic: What techniques assess the colloidal stability of this compound nanoparticles in physiological buffers?

Methodological Answer:
Dynamic light scattering (DLS) monitors particle size changes over time, while zeta potential measurements evaluate surface charge stability. Accelerated stability studies (e.g., 48-hour incubation at 37°C in PBS with 10% FBS) simulate physiological conditions .

Basic: How do researchers detect and quantify residual solvents or unreacted folate in this compound formulations?

Methodological Answer:
Gas chromatography (GC) identifies volatile impurities, while HPLC coupled with evaporative light scattering detection (ELSD) quantifies unreacted folate. Thin-layer chromatography (TLC) provides a rapid qualitative check for byproducts .

Advanced: What experimental design optimizes this compound's PEG chain length for balancing stealth properties and ligand accessibility?

Methodological Answer:
A design of experiments (DOE) approach tests varying PEG molecular weights (e.g., 2kDa vs. 5kDa) in parallel. Key metrics include pharmacokinetic profiling (e.g., blood half-life via fluorescence imaging) and FR-binding efficiency (surface plasmon resonance assays). Computational modeling of PEG conformation under shear stress can further guide optimization .

Advanced: How is ligand density quantified on this compound nanoparticles, and how does it impact targeting efficacy?

Methodological Answer:
Fluorophore-tagged folate analogs are used to calculate ligand density via fluorescence quenching assays. Spectrophotometric quantification of folate’s UV absorbance (λ = 280 nm) provides cross-validation. In vivo studies correlate density (e.g., 50–200 ligands/particle) with tumor accumulation using biodistribution assays .

Advanced: What methodologies evaluate this compound stability under simulated physiological conditions (e.g., pH, enzymatic activity)?

Methodological Answer:
Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assess pH stability. Protease-rich media (e.g., pancreatin) test enzymatic degradation. Long-term stability is monitored using cryo-TEM to detect structural changes and HPLC to track folate release kinetics .

Advanced: How do researchers reconcile contradictory data on this compound’s biodistribution across studies?

Methodological Answer:
Meta-analyses using standardized metrics (e.g., %ID/g tumor uptake) account for variables like tumor model heterogeneity. Statistical tools (e.g., mixed-effects models) adjust for methodological differences. Comparative studies with radiolabeled (⁹⁹mTc) and fluorescent (DiR) probes validate reproducibility .

Advanced: What strategies validate this compound’s specificity in FR-overexpressing cancer models while minimizing off-target effects?

Methodological Answer:
Genetic knockout (FR-α CRISPR) models and receptor-blocking studies (pre-injection of free folate) confirm targeting specificity. Off-target uptake is quantified via mass spectrometry in organs like the liver and spleen. Dual-modality imaging (PET/MRI) tracks real-time biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.